(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
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Overview
Description
(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a chiral compound with a unique structure that includes a hexahydro-isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound, such as a substituted isoindole, under specific conditions. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Enzymatic resolution methods can also be employed to obtain the desired enantiomer with high purity .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield fully saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, ketones, carboxylic acids, and fully saturated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies. Its chiral nature makes it valuable for investigating stereoselective biological processes .
Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound can be used in the production of polymers and other materials with specific mechanical and chemical properties .
Mechanism of Action
The mechanism of action of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
(3aS,7aR)-hexahydro-3S,6R-dimethyl-2(3H)-benzofuranone: This compound shares a similar hexahydro-isoindole ring system but differs in its substitution pattern.
(3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene sulfamoyl chloride: This compound has a similar core structure but includes additional functional groups that confer different chemical properties.
Uniqueness
(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific stereochemistry and substitution pattern, which influence its reactivity and interactions with biological targets. Its chiral nature and ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBKKDSRBCCWSP-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CNCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2CNC[C@H]2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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